

A Comparative Analysis of Citrinin Production by Fungal Strains

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Citrinin is a mycotoxin with nephrotoxic properties produced by several species of fungi belonging to the genera *Penicillium*, *Aspergillus*, and *Monascus*.^{[1][2][3]} Its presence is a significant concern in food safety and in the production of fermented foods, such as red yeast rice, where *Monascus* species are used.^{[1][4]} Understanding the productive capabilities of different fungal strains is crucial for risk assessment, quality control, and the development of mitigation strategies. This guide provides a comparative overview of **citrinin** production by various fungal strains, supported by quantitative data from scientific literature, detailed experimental protocols, and visualizations of the biosynthetic pathway and analytical workflows.

Quantitative Comparison of Citrinin Production

The production of **citrinin** is highly variable and strain-specific, influenced by factors such as the culture medium and incubation conditions.^[5] The following tables summarize quantitative data on **citrinin** production by different fungal strains as reported in various studies.

Disclaimer: The data presented below is compiled from different research articles that have employed varied experimental conditions (e.g., culture media, incubation times, analytical methods). Therefore, direct comparison of absolute values between different studies should be made with caution. The tables are intended to provide an overview of the productive potential of the listed strains.

Table 1: **Citrinin** Production by *Monascus* Species

Fungal Strain	Culture Conditions	Citrinin Yield	Reference
<i>Monascus purpureus</i> M3	Liquid-state fermentation (submerged)	2.08 ± 0.21 mg/L	[6]
<i>Monascus purpureus</i> M34	Liquid-state fermentation (submerged)	0.02 ± 0.01 mg/L	[6]
<i>Monascus purpureus</i> M3	Solid-state fermentation (on cooked rice)	16.28 ± 2.08 mg/kg	[6]
<i>Monascus purpureus</i> M34	Solid-state fermentation (on cooked rice)	0.21 ± 0.10 mg/kg	[6]
<i>Monascus purpureus</i> (wild type)	7 days cultivation	8.6×10^{-3} µg/g of dry mycelia	[1]

Table 2: **Citrinin** Production by *Aspergillus* Species

Fungal Strain	Culture Conditions	Citrinin Yield (ppb or µg/kg)	Reference
Aspergillus niger	Czapek's medium with 2% malt extract	2009.3 ppb	[7]
Aspergillus sojae	Czapek's medium with 2% malt extract	765.84 ppb	[7]
Aspergillus terreus	Czapek's medium with 2% malt extract	498.84 ppb	[7]
Aspergillus fumigatus	Czapek's medium with 2% malt extract	456.74 ppb	[7]
Aspergillus unguis	Czapek's medium with 2% malt extract	428.53 ppb	[7]
Aspergillus parasiticus	Czapek's medium with 2% malt extract	360.3 ppb	[7]
Aspergillus flavus	Czapek's medium with 2% malt extract	322.3 ppb	[7]
Aspergillus melleus	Czapek's medium with 2% malt extract	301.34 ppb	[7]
Aspergillus alliaceus	Czapek's medium with 2% malt extract	189.6 ppb	[7]
Aspergillus ostianus	Czapek's medium with 2% malt extract	117.41 ppb	[7]
Aspergillus carbonarius	Czapek's medium with 2% malt extract	56.92 ppb	[7]
Aspergillus foetidus	Czapek's medium with 2% malt extract	36.91 ppb	[7]
Aspergillus candidus	Czapek's medium with 2% malt extract	27.3 ppb	[7]

Aspergillus wentii	Czapek's medium with 2% malt extract	18.46 ppb	[7]
Aspergillus ochraceus	Czapek's medium with 2% malt extract	Not Detected	[7]
Aspergillus awamori	Czapek's medium with 2% malt extract	Not Detected	[7]
Aspergillus niveus	Czapek's medium with 2% malt extract	Not Detected	[7]

Table 3: **Citrinin** Production by Penicillium Species

Fungal Strain	Culture Conditions	Citrinin Yield	Reference
Penicillium citrinum NRRL 5907	2% yeast extract, 5% sucrose (liquid)	1.7 g/L	[8]
Penicillium citrinum	4% sucrose, 2% yeast extract (liquid)	up to 1.75 g/L	[9]
Penicillium aurantiogriseum	Not specified	22-fold higher than P. brevicompactum	[10]
Penicillium brevicompactum	Not specified	Lower citrinin producer	[10]

Experimental Protocols

Fungal Culture for Citrinin Production

A standardized method for inducing **citrinin** production in fungal cultures is essential for comparative studies. Yeast Extract Sucrose (YES) medium is commonly used for this purpose. [\[11\]](#)

- Medium Preparation (YES Broth):
 - Dissolve 20 g of yeast extract and 150 g of sucrose in 1 liter of distilled water.

- Adjust the pH to 6.5.
- Sterilize by autoclaving at 121°C for 15 minutes.
- Inoculation and Incubation:
 - Inoculate the sterilized YES broth with a spore suspension or a mycelial plug of the desired fungal strain.
 - Incubate the cultures at 25-30°C for a period of 7 to 21 days.[2] Shaking or stationary conditions can be used, but this will influence fungal morphology and metabolite production.

Quantification of Citrinin by High-Performance Liquid Chromatography (HPLC)

HPLC with fluorescence detection is a sensitive and widely used method for the quantification of **citrinin**.[\[12\]](#)[\[13\]](#)

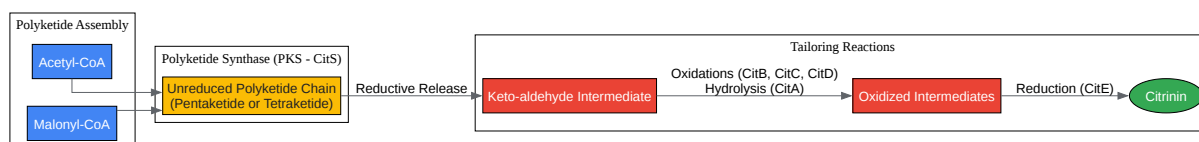
- Sample Preparation (Extraction from Culture):
 - Separate the fungal mycelium from the liquid culture by filtration.
 - The culture filtrate can often be directly analyzed or may require a simple dilution.[\[12\]](#) For mycelial extraction, homogenize the dried mycelium and extract with a suitable solvent like methanol or an acetonitrile/water mixture.
 - For complex matrices, a clean-up step using immunoaffinity columns specific for **citrinin** can be employed to remove interfering compounds.[\[4\]](#)
- HPLC Operating Conditions:
 - Column: A reversed-phase C18 column (e.g., Atlantis T3, 5 µm, 4.6 mm i.d. x 25 cm) is commonly used.
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and an acidifier like formic acid or acetic acid. A typical mobile phase is a mixture of acetonitrile, water, and formic acid (e.g., 500:500:1, v/v/v).

- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: Fluorescence detector with an excitation wavelength of 330 nm and an emission wavelength of 500 nm.[12]
- Quantification:
 - Prepare a standard curve using certified **citrinin** reference material at various concentrations.
 - Calculate the concentration of **citrinin** in the samples by comparing their peak areas to the standard curve.

Visualizations

Citrinin Biosynthesis Pathway

The biosynthesis of **citrinin** is a complex process involving a polyketide synthase (PKS) and several tailoring enzymes. The core gene cluster is conserved across producing species and includes genes such as citS (the PKS), and modifying enzymes encoded by genes like citA, citB, citC, citD, and citE.[14] While the biosynthesis in *Monascus* originates from a tetraketide, in *Penicillium* and *Aspergillus* it is derived from a pentaketide.[15]

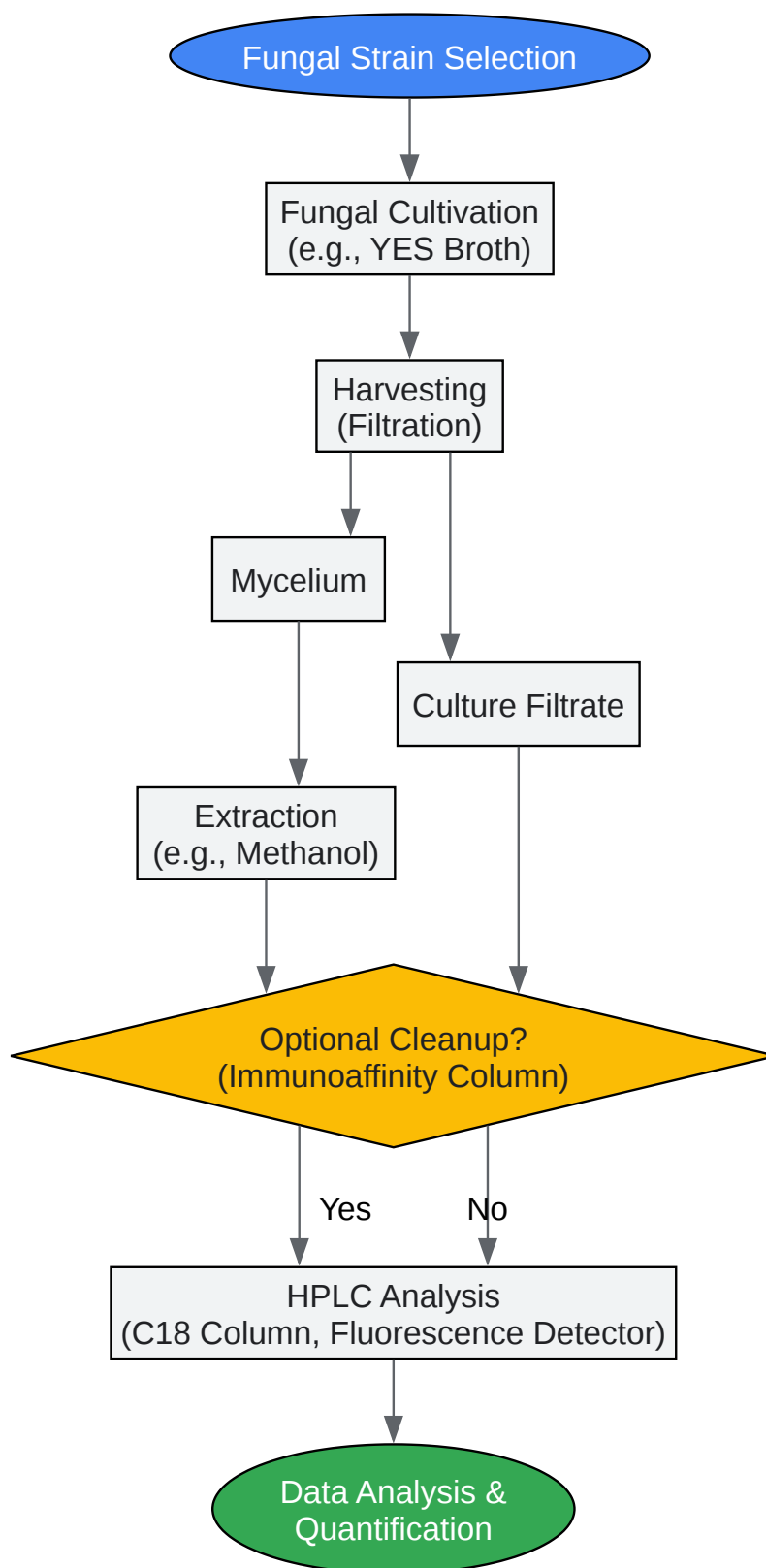


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Caption: Generalized **citrinin** biosynthesis pathway.

Experimental Workflow for Citrinin Quantification

The process of quantifying **citrinin** from fungal cultures involves several key steps, from sample cultivation to instrumental analysis.



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Caption: Workflow for **citrinin** quantification.

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